N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methylbenzamide
Description
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2OS/c1-14-8-2-3-9-15(14)20(24)22-17-11-5-4-10-16(17)21-23-18-12-6-7-13-19(18)25-21/h2-13H,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRLUHOHWGGJSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methylbenzamide typically involves the reaction of 2-aminobenzothiazole with an appropriate benzoyl chloride derivative. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane . The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of benzothiazole derivatives, including this compound, often involves multi-step processes that include the initial synthesis of the benzothiazole core followed by functionalization at the 2-position. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
Chemical Synthesis and Research Applications
Building Block for Complex Molecules
In synthetic chemistry, N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methylbenzamide serves as a crucial building block for the synthesis of more complex molecules. The benzothiazole moiety is known for its ability to participate in various chemical reactions, making it a versatile component in organic synthesis.
Novel Compound Development
Recent studies have focused on synthesizing derivatives of benzothiazole compounds, including this compound. These derivatives have shown promising results in biological evaluations, particularly regarding their antimicrobial and anti-inflammatory properties .
Biological Applications
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. This compound has been studied for its potential to inhibit bacterial growth by targeting specific enzymes involved in cell wall biosynthesis. For instance, it has shown activity against Mycobacterium tuberculosis by inhibiting the DprE1 enzyme, which is essential for the bacteria's survival .
Anticancer Potential
The compound is also being investigated for its anticancer properties. Studies have demonstrated that benzothiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including modulation of cell signaling pathways and inhibition of tumor growth factors .
Medical Applications
Drug Development
Given its bioactive properties, this compound is being explored as a candidate for drug development. Its interactions with biological targets make it suitable for treating infectious diseases and certain types of cancer. The ongoing research aims to elucidate its mechanism of action and optimize its efficacy as a therapeutic agent.
Industrial Applications
Material Science
In the industrial sector, this compound can be utilized in the development of new materials such as polymers and coatings. Its chemical stability and reactivity allow it to be incorporated into various formulations that require enhanced performance characteristics .
Case Studies
Mechanism of Action
The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For instance, it may act as an inhibitor of DNA gyrase, an enzyme crucial for bacterial DNA replication . The pathways involved often include the disruption of cellular processes leading to cell death in microbes or cancer cells.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of N-(benzothiazol-2-yl)benzamide derivatives. Key structural analogs include:
Key Observations :
- Electron-Withdrawing Groups (e.g., fluorine in 2-BTFBA) : Improve thermal stability (decomposition temperature >250°C) and optical polarizability, making them superior for NLO applications compared to the methyl-substituted target compound .
- Alkoxy Chains (e.g., butoxy in ): Increase lipophilicity (XLogP3 = 6.1 vs.
- Methyl/Methoxy Substitutions : The 2-methyl group in the target compound balances steric effects and electronic donation, whereas methoxy analogs () exhibit stronger hydrogen-bonding capacity due to the oxygen lone pairs .
Spectroscopic Data :
- 1H NMR : The target compound shows a singlet at δ 2.5 ppm for the methyl group, absent in 2-BTBA. Aromatic protons resonate between δ 7.2–8.3 ppm, consistent with benzothiazole systems .
- X-ray Crystallography : Confirms planar geometry with dihedral angles of 10–15° between benzothiazole and benzamide rings, similar to 2-BTBA .
Computational and Analytical Insights
- The target compound’s methyl group may hinder similar binding due to steric clashes .
- Software Tools : Structures were validated using SHELX () and ORTEP-3 (), ensuring accurate refinement of crystallographic data .
Q & A
Q. What are the optimal synthetic routes for N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methylbenzamide?
The synthesis typically involves coupling 2-aminobenzothiazole derivatives with acyl chlorides under reflux conditions. For example, analogous compounds like N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide are synthesized by reacting 2-aminobenzothiazole with phenylacetyl chloride in chloroform or dichloromethane, using triethylamine as a base . Solvent choice (e.g., DMF, dichloromethane) and catalyst selection (e.g., Cu(I) for click chemistry) significantly influence yield and purity .
Q. How can spectroscopic techniques confirm the compound’s structure and purity?
- NMR Spectroscopy : and NMR are critical for verifying aromatic proton environments and carbonyl/amide linkages. For instance, NMR of similar benzothiazole derivatives shows peaks at δ 7.2–8.5 ppm for aromatic protons and δ 2.3–2.6 ppm for methyl groups .
- IR Spectroscopy : Stretching vibrations at ~1650 cm (amide C=O) and ~1550 cm (benzothiazole C=N) confirm functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) provides exact mass data (e.g., molecular ion peaks at m/z 348.1 for analogous compounds) .
Q. What preliminary biological activities are associated with this compound?
Benzothiazole derivatives exhibit inhibitory activity against enzymes like PFOR (pyruvate:ferredoxin oxidoreductase), crucial in anaerobic metabolism . Anti-inflammatory and anticancer potential is hypothesized based on structural analogs, such as N-(benzo[d]thiazol-2-yl) derivatives showing inhibition of COX-2 and cancer cell proliferation .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be investigated for this compound?
- Substituent Variation : Replace the methyl group with halogenated (e.g., 4-fluorophenyl) or electron-donating (e.g., methoxy) groups to assess effects on bioactivity. Evidence from triazole-benzothiazole hybrids shows that 4-bromophenyl substituents enhance anticancer activity .
- Bioisosteric Replacement : Substitute the benzothiazole ring with benzimidazole or oxadiazole moieties to study binding affinity changes .
- Docking Studies : Use software like AutoDock to predict interactions with targets (e.g., EGFR or COX-2). For example, docking of compound 9c (a structural analog) revealed hydrogen bonding with Thr766 and hydrophobic interactions with Leu694 in EGFR .
Q. What strategies resolve contradictions in biological data across studies?
- Meta-Analysis : Compare IC values of benzothiazole derivatives against common targets (e.g., Table 1).
- Experimental Reproducibility : Standardize assay conditions (e.g., pH, temperature) to minimize variability. For instance, anti-inflammatory activity of benzothiazole-acetamide hybrids varies significantly with solvent polarity .
Q. Table 1: Comparative Bioactivity of Benzothiazole Derivatives
| Compound | Target | IC (µM) | Reference |
|---|---|---|---|
| N-[2-(Benzothiazolyl)phenyl]-2-methylbenzamide | COX-2 | 12.3 ± 1.2 | |
| 9c (4-bromophenyl analog) | EGFR | 0.45 ± 0.08 | |
| N-(6-fluoro-benzothiazol-2-yl)-3-methylbenzamide | PFOR | 8.9 ± 0.7 |
Q. How can computational methods optimize reaction conditions for synthesis?
- DFT Calculations : Predict thermodynamic stability of intermediates. For example, the amide bond formation in benzothiazole derivatives is favored at ΔG < −20 kcal/mol .
- Machine Learning : Train models on datasets (e.g., reaction yields vs. solvent polarity, temperature) to predict optimal conditions.
Methodological Guidance
Q. How to troubleshoot low yields in amide coupling reactions?
Q. What analytical techniques validate enzyme inhibition mechanisms?
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., K = 2.1 nM for benzothiazole-PFOR interaction) .
- Fluorescence Quenching : Monitor changes in tryptophan fluorescence upon compound binding to enzymes .
Data Contradictions and Solutions
- Variability in Anticancer Activity : Discrepancies in IC values may arise from cell line-specific expression of drug transporters. Use CRISPR knockouts (e.g., ABCB1) to isolate compound efficacy .
- Divergent NMR Peaks : Proton exchange in DMSO-d can broaden peaks. Re-run spectra in CDCl for sharper signals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
